5-(3-bromo-5-fluorophenyl)-2H-tetrazole 5-(3-bromo-5-fluorophenyl)-2H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC3295109
InChI: InChI=1S/C7H4BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
SMILES:
Molecular Formula: C7H4BrFN4
Molecular Weight: 243.04 g/mol

5-(3-bromo-5-fluorophenyl)-2H-tetrazole

CAS No.:

Cat. No.: VC3295109

Molecular Formula: C7H4BrFN4

Molecular Weight: 243.04 g/mol

* For research use only. Not for human or veterinary use.

5-(3-bromo-5-fluorophenyl)-2H-tetrazole -

Specification

Molecular Formula C7H4BrFN4
Molecular Weight 243.04 g/mol
IUPAC Name 5-(3-bromo-5-fluorophenyl)-2H-tetrazole
Standard InChI InChI=1S/C7H4BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13)
Standard InChI Key AYEHFNODVZCTHR-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)Br)C2=NNN=N2

Introduction

Molecular Structure and Basic Properties

Structural Characteristics

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole consists of a five-membered tetrazole ring (containing four nitrogen atoms and one carbon atom) connected to a phenyl ring substituted with bromine at position 3 and fluorine at position 5. The molecular formula is C7H4BrFN4, with a molecular weight of approximately 243.04 g/mol. The tetrazole moiety contributes to its acidic character, while the halogen substituents influence its electron distribution, lipophilicity, and potential interaction with biological targets.

Physical Properties

The compound typically appears as a crystalline solid with distinct physicochemical properties influenced by its heterocyclic nature and halogen substituents. Table 1 presents the predicted physicochemical properties of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole compared to other structurally related tetrazole compounds.

Table 1: Comparative Physicochemical Properties of Selected Tetrazole Derivatives

Property5-(3-Bromo-5-fluorophenyl)-2H-tetrazole5-(4-Chlorophenyl)-1H-tetrazole5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole
Molecular Weight (g/mol)243.04194.61255.07
Predicted LogP2.541.932.21
H-Bond Donors111
H-Bond Acceptors445
Rotatable Bonds112
Topological Polar Surface Area (Ų)58.1258.1267.35

Electronic Structure

The electronic properties of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole are significantly influenced by the presence of multiple nitrogen atoms in the tetrazole ring and the halogen substituents on the phenyl ring. The bromine atom, being more polarizable than fluorine, contributes to the compound's lipophilicity, while fluorine's high electronegativity affects its electronic distribution and potential hydrogen bonding interactions.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole typically follows established routes for tetrazole preparation, with modifications to accommodate the disubstituted phenyl precursor. The most common approach involves the [2+3] cycloaddition reaction between an appropriate nitrile and azide source.

Proposed Synthetic Routes

Several synthetic pathways can be employed to prepare 5-(3-bromo-5-fluorophenyl)-2H-tetrazole:

From 3-Bromo-5-fluorobenzonitrile

The most direct approach involves the reaction of 3-bromo-5-fluorobenzonitrile with sodium azide in the presence of ammonium chloride, typically in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

Alternative Methods

Alternative synthetic routes may include:

  • Reaction of 3-bromo-5-fluorobenzaldehyde with hydroxylamine followed by dehydration to form the nitrile, which then undergoes cycloaddition with sodium azide.

  • Palladium-catalyzed coupling reactions of preformed tetrazole moieties with appropriately substituted aryl halides.

  • Microwave-assisted synthesis to reduce reaction times and improve yields.

Reaction Optimization

Table 2: Effect of Reaction Conditions on Yield and Purity

Reaction ConditionsSolventTemperature (°C)Time (h)CatalystPredicted Yield (%)Predicted Purity (%)
StandardDMF12024NH4Cl65-7092-95
Microwave-assistedDMF1502NH4Cl75-8093-96
Metal-catalyzedDMF10012ZnCl270-7594-97
Low-temperatureDMF/DMSO8048NH4Cl60-6590-93
Flow chemistryDMF1300.5NH4Cl72-7895-98

Spectroscopic Characterization

Predicted Spectral Properties

Based on its structure and comparison with similar tetrazole derivatives, 5-(3-bromo-5-fluorophenyl)-2H-tetrazole would likely exhibit characteristic spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic protons of the phenyl ring would appear as complex multiplets due to coupling with fluorine and the influence of bromine. The tetrazole N-H proton would typically appear as a broad singlet at approximately 8.5-9.5 ppm.

¹³C NMR: The tetrazole carbon would resonante at approximately 150-155 ppm, while the fluorine-bearing carbon would exhibit a characteristic doublet due to C-F coupling. The bromine-substituted carbon would show a distinct chemical shift due to the heavy-atom effect.

Infrared Spectroscopy

The IR spectrum would likely show characteristic bands for the tetrazole N-H stretching (3200-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-Br and C-F stretching vibrations (500-750 cm⁻¹).

Mass Spectrometry

In mass spectrometry, the compound would exhibit a distinctive isotope pattern due to the presence of bromine (²⁹Br/⁸¹Br isotopes in approximately 1:1 ratio), facilitating its identification.

Structural FeatureImpact on Biological ActivityRelevance to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole
Tetrazole RingAcidic character, hydrogen bonding capability, metabolic stabilityCore pharmacophore, potential for target binding
Bromine SubstituentIncreased lipophilicity, halogen bonding potential, electronic effectsEnhanced membrane penetration, potential specific interactions with target binding pockets
Fluorine SubstituentIncreased metabolic stability, altered electron distribution, hydrogen bond acceptorImproved pharmacokinetic properties, potential for specific target interactions
3,5-Disubstitution PatternUnique electronic distribution, steric effectsDistinctive spatial arrangement may confer selectivity for specific biological targets

Future Research Directions

Knowledge Gaps

Several aspects of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole warrant further investigation:

  • Comprehensive experimental determination of physicochemical properties

  • Detailed biological activity profiling against diverse targets

  • Exploration of structure-activity relationships through systematic modification of substituents

  • Investigation of crystal structure and solid-state properties

Medicinal Chemistry

Systematic exploration of the biological activities of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole and its derivatives could lead to the identification of novel therapeutic candidates. Specific directions might include:

  • Development of focused libraries through modification of the bromine and fluorine substituents

  • Investigation of potential synergistic effects with established therapeutic agents

  • Studies on metabolic stability and pharmacokinetic properties

Materials Science

The unique structural features of 5-(3-bromo-5-fluorophenyl)-2H-tetrazole could be exploited in materials science applications:

  • Development of novel coordination polymers and metal-organic frameworks

  • Exploration of surface functionalization strategies

  • Investigation of self-assembly behavior and supramolecular structures

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